tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate
Description
tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate is a piperidine-based organic compound featuring a tert-butyl carbamate group and a 4-oxocyclohexylamino substituent. The 4-oxocyclohexyl group introduces a ketone functionality, which may influence reactivity, solubility, and conformational flexibility compared to related compounds .
Properties
Molecular Formula |
C16H28N2O3 |
|---|---|
Molecular Weight |
296.40 g/mol |
IUPAC Name |
tert-butyl 4-[(4-oxocyclohexyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-13(9-11-18)17-12-4-6-14(19)7-5-12/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
JVTCOHAFUBUHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCC(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate typically involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-oxocyclohexylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring is substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceutical drugs.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Aromatic Substituents
Example Compound: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7)
- Molecular Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : 277.36 g/mol
- Physical State : Light yellow solid .
- Limited GHS hazard classification, requiring standard laboratory safety measures (e.g., respiratory and eye protection) .
Chlorophenyl/Fluorophenyl Derivatives
Example Compound : tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
- Crystallography : Single-crystal X-ray study (R factor = 0.043) resolved using SHELX software, demonstrating structural precision .
- Key Differences :
Benzyl and Cycloalkylamino Derivatives
Example Compound: tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS: 1349716-46-6)
- Molecular Weight : 326.38 g/mol
- Applications : Intermediate in fine chemical synthesis .
- Key Differences :
Functional Group Variations
Example Compound: tert-Butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate
- Reactivity : Hydroxymethyl and cyclopropyl groups enable diverse transformations (e.g., oxidation, ring-opening reactions) .
- Key Differences: The hydroxymethyl group provides a site for further functionalization, unlike the 4-oxocyclohexylamino group, which is more sterically hindered .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Utility: The 4-oxocyclohexyl group in the target compound may facilitate ketone-specific reactions (e.g., reductions to form cyclohexanol derivatives), distinguishing it from aromatic analogs .
- Crystallography : Structural analogs resolved via SHELX highlight the importance of crystallographic data in confirming piperidine ring conformations .
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